![molecular formula C16H16N2O4S B14951835 ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)
ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes a nitrophenyl group and an ethyl ester functional group
准备方法
The synthesis of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which is used to synthesize thiophene derivatives. The process generally includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur to form a thiophene intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde to introduce the nitrophenyl group.
Esterification: Finally, the compound undergoes esterification with ethanol to form the ethyl ester functional group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different chemical properties.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can be further functionalized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
作用机制
The biological activity of ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
ETHYL 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but lacks the 4,5-dimethyl substitution, which may affect its chemical reactivity and biological activity.
METHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLIC ACID: The carboxylic acid form, which may have different biological activities due to the absence of the ester group.
The unique combination of the nitrophenyl group and the ethyl ester functional group in ETHYL 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.
属性
分子式 |
C16H16N2O4S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
ethyl 4,5-dimethyl-2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-5-7-13(8-6-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+ |
InChI 键 |
KKIVOESZKPPOJM-RQZCQDPDSA-N |
手性 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


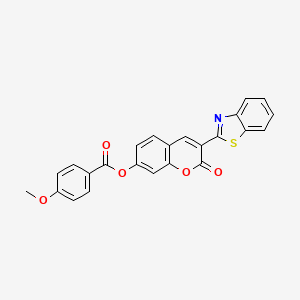
![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14951755.png)
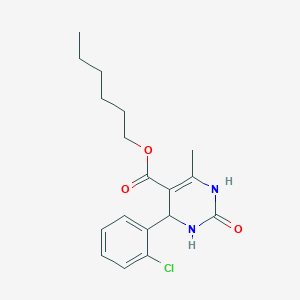
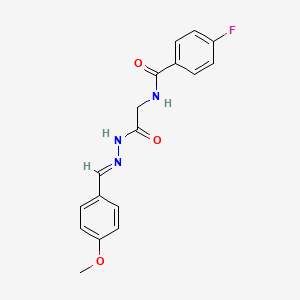

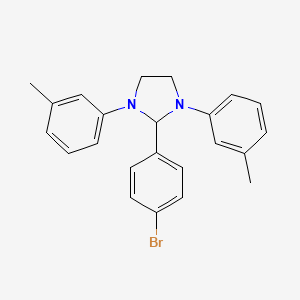
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
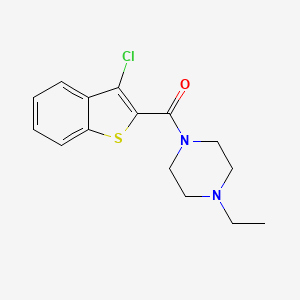
![3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B14951841.png)

methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
